molecular formula C15H23NO3 B4977736 1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine

1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine

Cat. No.: B4977736
M. Wt: 265.35 g/mol
InChI Key: SZDBUOUTUULYAU-UHFFFAOYSA-N
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Description

1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a propyl chain, which is further connected to a 2,6-dimethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine typically involves the following steps:

    Formation of the Propyl Chain: The propyl chain can be synthesized through a series of reactions starting from commercially available precursors.

    Attachment of the 2,6-dimethoxyphenoxy Group: This step involves the reaction of the propyl chain with 2,6-dimethoxyphenol under specific conditions to form the desired ether linkage.

    Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine or phenoxy derivatives.

Scientific Research Applications

1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine can be compared with other similar compounds, such as:

    1-[3-(2,6-dimethylphenoxy)propyl]pyrrolidine: Similar structure but with methyl groups instead of methoxy groups.

    1-[3-(2,6-dichlorophenoxy)propyl]pyrrolidine: Similar structure but with chlorine atoms instead of methoxy groups.

The uniqueness of this compound lies in its specific functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-17-13-7-5-8-14(18-2)15(13)19-12-6-11-16-9-3-4-10-16/h5,7-8H,3-4,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDBUOUTUULYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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